8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold . Industrial production methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions using bromine or iodine.
These reactions often result in the formation of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are often the subject of ongoing research .
Comparison with Similar Compounds
8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine can be compared to other imidazo[1,2-a]pyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
Imidazo[1,2-a]pyrimidine: Similar in structure but contains a nitrogen atom in the pyridine ring, leading to different chemical properties and applications.
The presence of the fluorine atom in this compound makes it unique, as it can influence the compound’s electronic properties and reactivity, potentially enhancing its utility in various applications .
Properties
Molecular Formula |
C8H8FN3 |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
8-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8FN3/c1-5-7(10)12-4-2-3-6(9)8(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
LVPUHDNXNKJOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)F)N |
Origin of Product |
United States |
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